An In-Depth Technical Guide to 2,6-Dimethoxy-4-propylphenol
An In-Depth Technical Guide to 2,6-Dimethoxy-4-propylphenol
This technical guide provides a comprehensive overview of the core properties of 2,6-dimethoxy-4-propylphenol, tailored for researchers, scientists, and professionals in drug development. This document collates essential data on its chemical and physical characteristics, potential biological activities, and its role in organic synthesis.
Chemical and Physical Properties
2,6-Dimethoxy-4-propylphenol, also known as 4-propylsyringol, is a phenolic compound characterized by a propyl group and two methoxy (B1213986) groups attached to the benzene (B151609) ring.[1][2] These structural features impart specific physical and chemical properties that are valuable in various applications, including as a flavoring agent and a synthetic intermediate.[1][3]
Identifiers and Nomenclature
Proper identification of a chemical substance is crucial for research and regulatory purposes. The following table summarizes the key identifiers for 2,6-dimethoxy-4-propylphenol.
| Identifier | Value |
| IUPAC Name | 2,6-dimethoxy-4-propylphenol[2] |
| CAS Number | 6766-82-1[1] |
| Molecular Formula | C₁₁H₁₆O₃[1] |
| Molecular Weight | 196.24 g/mol [1] |
| InChI Key | YHEWWEXPVKCVFY-UHFFFAOYSA-N[2] |
| SMILES | CCCC1=CC(=C(C(=C1)OC)O)OC[2] |
| Synonyms | 4-Propylsyringol, Phenol (B47542), 2,6-dimethoxy-4-propyl-, 4-Propyl-2,6-dimethoxyphenol, Syringylpropane[2] |
Physicochemical Data
The physicochemical properties of 2,6-dimethoxy-4-propylphenol are summarized in the table below. These properties are essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| Appearance | Water white liquid | [3] |
| Density | 1.06 - 1.076 g/cm³ | [1][3] |
| Boiling Point | 115 °C at 0.38 mmHg | [4] |
| Refractive Index | 1.529 - 1.530 | [3] |
| Solubility | Insoluble in water; soluble in fat and miscible in ethanol. | [3] |
| pKa (Strongest Acidic) | 9.7 (Predicted) | [5] |
| LogP | 2.75 (Predicted) | [5] |
| Polar Surface Area | 38.69 Ų | [5] |
Synthesis and Manufacturing
While specific, detailed industrial synthesis protocols for 2,6-dimethoxy-4-propylphenol are not extensively published in readily available literature, its synthesis can be inferred from established organic chemistry principles and published methods for structurally related compounds. A likely synthetic route would involve the alkylation of 2,6-dimethoxyphenol (B48157) (syringol).
Potential Synthetic Pathway: Friedel-Crafts Alkylation
A plausible method for the synthesis of 2,6-dimethoxy-4-propylphenol is the Friedel-Crafts alkylation of 2,6-dimethoxyphenol. This electrophilic aromatic substitution would introduce the propyl group onto the benzene ring, primarily at the para position due to the directing effects of the hydroxyl and methoxy groups.
A general experimental protocol for a similar synthesis, the isopropylation of phenol to produce propofol, involves reacting the phenol with an alkylating agent (e.g., isopropyl alcohol) in the presence of an acid catalyst like H-beta or H-mordenite under controlled temperature and pressure.[6] A similar approach could be adapted for the propylation of 2,6-dimethoxyphenol.
Caption: Potential Synthetic Pathway for 2,6-Dimethoxy-4-propylphenol.
Applications in Research and Development
2,6-Dimethoxy-4-propylphenol serves as a valuable building block in organic synthesis and has applications in the pharmaceutical and agrochemical industries.[1] Its phenolic structure makes it a candidate for antioxidant research and a precursor for more complex molecules.[7]
Intermediate in Pharmaceutical and Agrochemical Synthesis
This compound is utilized as an intermediate in the synthesis of various biologically active molecules.[7] While specific drug examples are not prominently documented, its parent compound, 2,6-dimethoxyphenol, is a key starting material for the synthesis of 3,4,5-trimethoxybenzaldehyde, a crucial intermediate in the production of the antibacterial drug trimethoprim.[3] This highlights the potential of substituted dimethoxyphenols in medicinal chemistry.
Biological Activity and Potential Signaling Pathways
Direct experimental studies on the biological activity and signaling pathway modulation of 2,6-dimethoxy-4-propylphenol are limited in publicly available literature. However, based on the well-documented activities of structurally similar phenolic compounds, its potential biological effects can be inferred.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The antioxidant capacity of phenolic compounds can be evaluated using various in vitro assays.
Experimental Protocols for Antioxidant Activity Assessment:
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DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a loss of color that is measured spectrophotometrically.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants, which results in an intense blue color that can be measured at 593 nm.
Caption: General Experimental Workflow for Antioxidant Activity Assessment.
Potential Anti-inflammatory Activity and Signaling Pathways
Structurally related compounds, such as 2-methoxy-4-vinylphenol, have been shown to possess anti-inflammatory properties. These effects are often mediated through the modulation of key inflammatory signaling pathways. It is plausible that 2,6-dimethoxy-4-propylphenol could exhibit similar activities.
Potential Signaling Pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This is a crucial signaling pathway involved in inflammation. Anti-inflammatory compounds can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes like iNOS and COX-2.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade plays a significant role in cellular responses to external stimuli and is involved in inflammation. Inhibition of MAPK phosphorylation can lead to a reduction in the production of inflammatory mediators.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2)/ARE (Antioxidant Response Element) Pathway: This pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes.
Caption: Potential Anti-inflammatory Signaling Pathways Modulated by Phenolic Compounds.
Safety and Handling
Based on available safety data, 2,6-dimethoxy-4-propylphenol is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] However, as with any chemical, appropriate laboratory safety precautions should be taken, including the use of personal protective equipment such as gloves and safety glasses. It is recommended to handle the compound in a well-ventilated area.
Conclusion
2,6-Dimethoxy-4-propylphenol is a versatile phenolic compound with established use as a flavoring agent and significant potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals. While direct experimental evidence for its biological activity is emerging, the known properties of structurally related compounds strongly suggest potential antioxidant and anti-inflammatory effects. Further research is warranted to fully elucidate its pharmacological profile and to explore its applications in drug discovery and development. This guide provides a foundational understanding of its core properties to support such research endeavors.
References
- 1. 2,6-Dimethoxy-4-propylphenol | 6766-82-1 | GAA76682 [biosynth.com]
- 2. 4-Propyl-2,6-dimethoxyphenol | C11H16O3 | CID 524975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. hmdb.ca [hmdb.ca]
- 5. Showing Compound 2,6-Dimethoxy-4-propylphenol (FDB015084) - FooDB [foodb.ca]
- 6. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
